4-氨基-N-环戊基苯-1-磺酰胺

描述

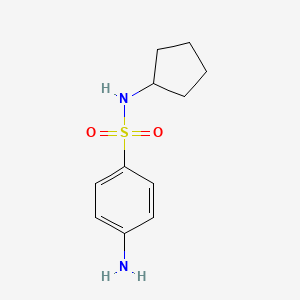

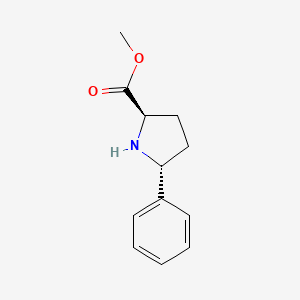

“4-amino-N-cyclopentylbenzene-1-sulfonamide” is a sulfonamide compound . It has a CAS Number of 436091-88-2 and a molecular weight of 240.33 . The compound is also known as CPBQ or N-[4-(cyclopentylamino)phenyl]benzenesulfonamide.

Molecular Structure Analysis

The IUPAC name of the compound is 4-amino-N-cyclopentylbenzenesulfonamide . The InChI code is 1S/C11H16N2O2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4,12H2 .

Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 104-105 degrees Celsius .

科学研究应用

磺酰胺作为药物设计中的必需官能团

磺酰胺类药物以磺酰胺基团为特征,在药物化学中具有重要意义,以多种形式出现在许多药物中。该官能团在磺酰胺类抗菌剂的设计中至关重要,充当对氨基苯甲酸的羧酸基团的等电子体,这对它们的活性至关重要。尽管磺酰胺基团在历史上与超敏反应和严重的皮疹有关,但它仍然是药物开发中的一个关键组成部分,这强调了它超越传统归因于“磺胺过敏”的不良反应的重要性 (Kalgutkar, Jones, & Sawant, 2010).

新型磺酰胺类药物的合成和生物学潜力

最近的研究探索了新型磺酰胺的合成,展示了它们的抗菌和抗炎能力。一项涉及通过与对甲苯磺酰氯反应制备四种磺酰胺的研究显示出显着的抗菌潜力,特别是对大肠杆菌,并且表现出低细胞毒性,表明它们有望成为未来的药物 (Hussain, Riaz, Rehman, Shahid, & Abbas, 2022).

对肿瘤相关异构酶的抑制作用

联苯磺酰胺对碳酸酐酶(特别是肿瘤相关的异构酶 IX)的抑制作用已被证明对包括结肠癌、肺癌和乳腺癌在内的各种癌细胞系具有细胞毒活性。这凸显了磺酰胺类衍生物在肿瘤学中的治疗潜力,为新型癌症治疗提供了途径 (Morsy, Badawi, Cecchi, Scozzafava, & Supuran, 2009).

抗菌性能和环境考虑

磺酰胺类药物的环境影响也得到了研究,特别是它们作为兽药的使用以及它们在各种环境区室中的分布和持久性。这项研究强调了了解和减轻与磺酰胺类药物广泛使用相关的潜在风险的必要性,包括它们在促进抗生素耐药性中的作用 (Sukul & Spiteller, 2006).

抗分枝杆菌剂的开发

磺酰胺类药物的优化和表征导致了发现对结核分枝杆菌具有抗分枝杆菌活性的化合物,展示了 4-氨基苯磺酰胺部分在维持活性中的作用。这表明磺酰胺类药物在治疗结核病中的潜力,特别是在最大程度地降低药物相互作用风险的制剂中 (Chen, Wang, Li, Yan, Li, Huang, & Lu, 2021).

作用机制

Target of Action

4-amino-N-cyclopentylbenzene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, including 4-amino-N-cyclopentylbenzene-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the enzymes involved in folic acid synthesis, these compounds prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .

Biochemical Pathways

The primary biochemical pathway affected by 4-amino-N-cyclopentylbenzene-1-sulfonamide is the folic acid synthesis pathway . By inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial cofactor for various enzymatic reactions, including those involved in DNA synthesis . The downstream effects of this disruption include impaired bacterial growth and proliferation .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties would likely influence the bioavailability of 4-amino-N-cyclopentylbenzene-1-sulfonamide.

Result of Action

The primary result of the action of 4-amino-N-cyclopentylbenzene-1-sulfonamide is the inhibition of bacterial growth and proliferation . By disrupting folic acid synthesis, this compound impairs the ability of bacteria to synthesize DNA, thereby preventing their replication .

Action Environment

The action, efficacy, and stability of 4-amino-N-cyclopentylbenzene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can impact the metabolism and excretion of sulfonamides, potentially leading to drug-drug interactions .

安全和危害

生化分析

Biochemical Properties

Sulfonamides, including 4-amino-N-cyclopentylbenzene-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow them to play a role in treating a diverse range of disease states .

Cellular Effects

In vivo, sulfonamides can cause various unfavorable side effects, including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Molecular Mechanism

The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin . A key determinant feature of this allergic response involves substitution at the N4 arylamine group position .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-amino-N-cyclopentylbenzene-1-sulfonamide over time in laboratory settings are not currently available .

属性

IUPAC Name |

4-amino-N-cyclopentylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPAQSUBTOJSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280794 | |

| Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436091-88-2 | |

| Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436091-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3266724.png)

![3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine](/img/structure/B3266810.png)

![5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B3266823.png)

![2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine](/img/structure/B3266831.png)